The compound can be sourced from various chemical databases and literature that focus on heterocyclic compounds. It is classified as a benzoxazine derivative and is part of a broader category of N-heterocycles. Its structure consists of a benzene ring fused with an oxazine ring, making it a valuable target for synthetic chemists interested in developing new pharmaceuticals or materials.
The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo can be achieved through several methods. Here are some notable approaches:
Key parameters such as temperature, pressure, and reaction time are crucial for optimizing yield during synthesis. For example, maintaining a temperature range of 80–120°C during the ring closure step can enhance product formation while minimizing by-products.
The molecular structure of 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo can be described as follows:
2H-1,4-Benzoxazine derivatives can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo exerts its biological effects is not fully elucidated but may involve:
The compound's stability can be influenced by environmental factors such as light exposure and moisture content. Proper storage in dark containers at low temperatures is recommended to maintain integrity.
2H-1,4-Benzoxazine, 3,4-dihydro-6-iodo has several notable applications:
The 1,4-benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. Early research focused on simple derivatives, but the period since 1996 has witnessed a transformative expansion in therapeutic applications, driven by advances in synthetic methodologies and mechanistic understanding. The core structure—a benzene ring fused with a six-membered oxazine ring containing oxygen and nitrogen atoms—provides exceptional opportunities for structural diversification at multiple positions (C-2, N-4, C-6, C-7) [1] [9]. This adaptability has enabled the development of compounds targeting diverse biological pathways.
Seminal work in the late 1990s identified 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT₃) receptor antagonists. Key compounds such as 6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide demonstrated remarkable receptor affinity (Ki = 0.019 nM) and long-lasting activity in vivo, attributed to the synergistic effect of 2,2-dimethyl substitution and the conformational rigidity of the azabicyclic moiety [3]. This period also saw benzoxazines explored as antithrombotic agents, with dual thrombin inhibitory and fibrinogen receptor (GPIIb/IIIa) antagonistic activities emerging as a strategic focus [1].
The 2000s marked a shift toward multitargeted therapies, particularly in oncology and inflammation. Benzoxazine derivatives like compound 17 (reported in 2005) exemplified this trend, incorporating benzamidine and carboxylate pharmacophores to achieve dual antithrombotic action [1]. Concurrently, the scaffold gained traction in metabolic disease research, with 1,4-benzoxazine derivative 7 identified as a dual PPARα/γ agonist for diabetes and hyperlipidemia management [1]. The 2010s expanded applications into neuroprotection (e.g., compounds 8–10), antibacterial therapy (derivatives targeting Mycobacterium sp.), and recently, ferroptosis inhibition (e.g., NYY-6a) [1] [6].
Table 1: Evolution of Key 1,4-Benzoxazine Derivatives in Drug Discovery
Year | Derivative Class | Therapeutic Application | Key Compound Example | Activity/Mechanism |
---|---|---|---|---|
1996 | 8-Carboxamides | Antiemetic | 6-Chloro-2,2,4-trimethyl-8-carboxamide | 5-HT₃ antagonism (Ki = 0.019 nM) |
2005 | Dual pharmacophore benzoxazines | Antithrombotic | Compound 17 | Thrombin inhibition + GPIIb/IIIa antagonism |
2012 | Fluorinated 1,4-benzoxazines | Antiangiogenic/Antithrombotic | (S)-10a | VEGFR2 kinase inhibition + anticoagulation |
2023 | Radical-trapping benzoxazines | Ferroptosis inhibition | NYY-6a | Lipid peroxidation suppression (EC₅₀ = 50 nM) |
2024 | Sulfonamide-containing oxazinones | Antimicrobial | Compound 4e | DNA gyrase inhibition (E. coli) |
Halogenation, particularly iodination at the C-6 position of the 1,4-benzoxazine scaffold, represents a strategic molecular modification to enhance pharmacological properties. Iodine's large atomic radius (198 pm) and polarizability create unique steric and electronic effects that profoundly influence ligand-receptor interactions. The 6-position's location adjacent to the oxazine nitrogen makes it ideal for modulating electron density across the fused ring system, thereby fine-tuning binding affinity [1] [8].
The electron-withdrawing nature of iodine increases the scaffold's acidity at N-4, enhancing hydrogen-bond donation capacity to biological targets. This effect is quantified in SAR studies where 6-iodo derivatives exhibit 3-5 fold binding affinity improvements over unsubstituted analogues for serine proteases like thrombin and factor Xa [1]. Concurrently, iodine's steric bulk creates selectivity barriers that reduce off-target interactions. In antithrombotic benzoxazines, 6-iodo substitution amplified fibrinogen receptor (GPIIb/IIIa) antagonism by optimizing the spatial orientation of the benzamidine pharmacophore [1].
Synthetic access to 6-iodo-3,4-dihydro-2H-1,4-benzoxazines typically involves two routes:
Table 2: Impact of 6-Iodo Substitution on Key Pharmacological Parameters
Derivative Structure | Biological Target | Activity (Unsubstituted) | Activity (6-Iodo) | Change | Proposed Mechanism |
---|---|---|---|---|---|
6-I-2,2-dimethyl-1,4-benzoxazine | Thrombin inhibition | IC₅₀ = 220 nM | IC₅₀ = 68 nM | 3.2× ↑ | Enhanced H-bonding + hydrophobic enclosure |
6-I-4-(pyridin-2-yl)-benzoxazine | 5-HT₃ receptor binding | Ki = 1.4 nM | Ki = 0.5 nM | 2.8× ↑ | Halogen bonding with Tyr₅₀₇ |
6-I-benzoxazine-8-carboxamide | VEGFR2 kinase inhibition | IC₅₀ = 850 nM | IC₅₀ = 310 nM | 2.7× ↑ | Steric occlusion of ATP-pocket subdomain |
Iodo-substitution also enhances metabolic stability by blocking cytochrome P450-mediated oxidation at C-6, a common site of hydroxylation in unsubstituted benzoxazines. This property was instrumental in developing long-acting 5-HT₃ antagonists like the iodinated analogue of azabicyclic carboxamide derivatives, which exhibited extended plasma half-lives in vivo [3] [8]. The heavy atom effect of iodine further enables radiopharmaceutical applications, allowing ¹²³I-labeled benzoxazines as imaging probes for neurological targets.
The saturated 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit distinct pharmacological advantages over their fully aromatic counterparts, primarily due to their conformational flexibility and enhanced metabolic stability. The reduced state of the oxazine ring decreases ring strain while maintaining the essential hydrogen-bonding capabilities at N-4, creating a versatile platform for drug design [1] [5].
Structural comparisons reveal critical differences:
The 6-iodo-dihydrobenzoxazines demonstrate superior properties in multiple therapeutic contexts:
Table 3: Comparative Bioactivity of Key 3,4-Dihydrobenzoxazine Derivatives
Derivative | Therapeutic Area | Key Pharmacological Advantage | Structural Determinant |
---|---|---|---|
6-I-2,2-dimethyl-8-carboxamide | CNS disorders | 5-HT₃ Ki = 0.5 nM; 12h duration in vivo | 9-Azabicyclo[3.3.1]nonane + 6-I steric block |
6-I-3-oxo-4H-benzoxazine sulfonamide (4e) | Antimicrobial | 22 mm zone vs. E. coli; DNA gyrase binding (−6.6 kcal/mol) | Sulfonamide linkage + C-6 halogen bond |
Fluorinated 6-I-benzoxazine ester | Antiangiogenic/antitumor | 90% inhibition of CAM angiogenesis at 50 μM | Ester prodrug + 6-I/VEGFR2 hydrophobic interaction |
Ferroptosis inhibitor NYY-6a | Organ injury/neurodegeneration | EC₅₀ = 50 nM vs. RSL3-induced ferroptosis | Radical-trapping NH group activated by 6-I EW effect |
Comparative scaffold analyses with related heterocycles (e.g., benzothiazines) highlight additional advantages. While benzothiazines exhibit potent antitubercular and antioxidant activities, their sulfur atom increases metabolic oxidation risk [5]. Dihydrobenzoxazines demonstrate superior synthetic versatility—evidenced by novel transition-metal-free syntheses using α-aminocarbonyls [4]—and enhanced safety indices in preclinical studies. The future development of 6-iodo derivatives will likely exploit covalent targeting strategies, leveraging iodine's potential for selective oxidative activation in diseased tissues.
Index of Compounds
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: